2,2,2-Trifluoroethylamine hydrochloride
Overview
Description
2,2,2-Trifluoroethylamine hydrochloride is a chemical compound with the molecular formula C2H5ClF3N and a molecular weight of 135.52 g/mol . It is commonly used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . The compound is typically found as a white to light yellow crystalline powder and is known for its hygroscopic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethylamine hydrochloride can be synthesized through several methods:
Catalytic Hydrogenation: One method involves the catalytic hydrogenation of 2,2,2-trifluoroacetonitrile, which is obtained from 2,2,2-trifluoroacetamide treated with phosphorus pentoxide.
Reduction with Lithium Aluminum Hydride: Another method involves the reduction of trifluoroacetamide with lithium aluminum hydride in an anhydrous ether solution under a nitrogen atmosphere.
Industrial Production Methods: Industrial production of this compound typically involves the reduction of trifluoroacetamide using lithium aluminum hydride, yielding consistent results with 68-75% efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethylamine hydrochloride undergoes various chemical reactions, including:
N-Trifluoroethylation: This reaction involves the N-trifluoroethylation of anilines using this compound as the fluorine source.
Derivatization: It is used in the derivatization of aqueous carboxylic acids to form 2,2,2-trifluoroethylamide derivatives.
Common Reagents and Conditions:
Iron Porphyrin Catalyst: Used in the N-trifluoroethylation of anilines.
Carbodiimide and this compound: Used in the derivatization of carboxylic acids.
Major Products Formed:
N-Trifluoroethylated Anilines: Formed through N-trifluoroethylation reactions.
2,2,2-Trifluoroethylamide Derivatives: Formed through derivatization reactions.
Scientific Research Applications
2,2,2-Trifluoroethylamine hydrochloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a key intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is utilized in the development of pharmaceutical drugs due to its unique chemical properties.
Agrochemicals: It serves as an intermediate in the production of agrochemicals.
Dyestuffs: The compound is also used in the synthesis of dyestuffs.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethylamine hydrochloride involves its role as a fluorine source in various chemical reactions. The presence of fluorine atoms in the compound enhances the reactivity and stability of the resulting products. For example, in N-trifluoroethylation reactions, the compound facilitates the insertion of the trifluoroethyl group into aniline derivatives, leading to the formation of N-trifluoroethylated anilines .
Comparison with Similar Compounds
2,2,2-Trifluoroethylamine: A closely related compound with similar applications in organic synthesis and pharmaceuticals.
2,2-Difluoroethylamine: Another fluorinated amine used in similar contexts.
3,3,3-Trifluoropropylamine: Used in organic synthesis and pharmaceuticals.
Uniqueness: 2,2,2-Trifluoroethylamine hydrochloride is unique due to its high fluorine content, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in the synthesis of fluorinated organic compounds and pharmaceuticals .
Properties
IUPAC Name |
2,2,2-trifluoroethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F3N.ClH/c3-2(4,5)1-6;/h1,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUJDPKOHPKRMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059911 | |
Record name | 2,2,2-Trifluoroethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373-88-6 | |
Record name | 2,2,2-Trifluoroethylamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, 2,2,2-trifluoro-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 373-88-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanamine, 2,2,2-trifluoro-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,2-Trifluoroethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoroethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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